
Gliclazide Impurity D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gliclazide Impurity D, also known as N-[(4-methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide, is a specified impurity of the oral hypoglycemic agent gliclazide. Gliclazide is used to treat type 2 diabetes mellitus by stimulating the pancreas to produce more insulin. Impurities like this compound are important to identify and quantify to ensure the safety and efficacy of the pharmaceutical product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gliclazide Impurity D involves several steps. One method starts with the reaction of p-toluenesulfonylurea with hydrazine hydrate to form an intermediate compound. This intermediate is then reacted with 1,2-cyclopentane dicarboxylic anhydride to produce another intermediate. Finally, this intermediate is reduced to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) are used to monitor the purity and concentration of the impurity during production .
化学反応の分析
Chemical Reactions of Gliclazide Impurity D
This compound can undergo several chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of different degradation products.
- Reduction: Reduction reactions can modify the sulfonyl group or other functional groups in the molecule using reducing agents like sodium borohydride (NaBH₄).
- Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites under acidic or basic conditions.
Formation of this compound
This compound can form during the degradation of gliclazide through hydrolysis followed by oxidation . In a study on nitrosamine formation pathways, in silico predictions showed that gliclazide could degrade into a hydrazine structure (D1), which, upon oxidation, produces an N-nitrosamine structure known as gliclazide impurity B. In contrast, another degradation product (D2) did not undergo further degradation unless it transformed into D1 through hydrolysis. Experiments confirmed that in the presence of hydrogen peroxide (H₂O₂), D1 oxidized to form gliclazide impurity B .
Factors Influencing the Formation of this compound
The formation of this compound is influenced by factors such as pH and the presence of oxidizing agents. For instance, the in silico prediction indicated that the step score for the degradation pathway from D1 to gliclazide impurity B varied under different pH conditions, with higher scores (indicating a greater likelihood of reaction) at alkaline pH . The presence of hydrogen peroxide (H₂O₂) also promotes the formation of this compound .
Prevention of N-Nitrosamine Contamination
To prevent N-nitrosamine contamination, avoiding alkaline conditions and excipients containing H₂O₂ during drug production and storage is one effective approach .
科学的研究の応用
Chemical Properties and Mechanism of Action
Gliclazide Impurity D is chemically identified as N-[(4-methylphenyl)sulfonyl]hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide. It shares a mechanism of action similar to gliclazide, targeting the β cell sulfonylurea receptor (SUR1). By binding to this receptor, this compound facilitates the closure of ATP-sensitive potassium channels, leading to the depolarization of β cells and subsequent insulin secretion from the pancreas.
Stability and Degradation Studies
Research indicates that this compound plays a crucial role in stability studies of gliclazide. For instance, various studies have utilized thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to assess the degradation of gliclazide under different stress conditions such as acidic and alkaline environments. These studies have shown that gliclazide is more susceptible to degradation compared to its analogs like glipizide, particularly under alkaline conditions .
Key Findings from Stability Studies:
- Degradation Rates : Gliclazide has been observed to degrade significantly under acidic conditions, with over 98% degradation noted in some studies .
- Analytical Methods : Advanced methods such as HPLC-UV have been developed for simultaneous determination of gliclazide and its impurities, including this compound, ensuring accurate quantification in pharmaceutical formulations .
Several case studies highlight the importance of monitoring this compound in commercial formulations:
- Stability Testing in Formulations : A study assessed the stability of gliclazide when combined with metformin under various pH conditions. Results indicated significant degradation rates for gliclazide, emphasizing the need for careful formulation strategies to enhance stability .
- Quality Control Assessments : In routine quality control processes, this compound was monitored alongside other impurities to ensure that all levels were compliant with pharmacopoeial standards. This practice is essential for maintaining the therapeutic efficacy and safety of gliclazide products .
作用機序
The mechanism of action of Gliclazide Impurity D is not well-studied, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence can affect the overall stability and efficacy of gliclazide by interacting with the drug or other components in the formulation .
類似化合物との比較
Similar Compounds
- Gliclazide Impurity A
- Gliclazide Impurity C
- Gliclazide Impurity F
Uniqueness
Gliclazide Impurity D is unique due to its specific chemical structure, which includes a hexahydrocyclopenta[c]pyrrol-2(1H)-carboxamide moiety. This structure differentiates it from other impurities and can influence its reactivity and interactions in pharmaceutical formulations .
Conclusion
This compound plays a crucial role in the pharmaceutical industry by helping to ensure the safety and efficacy of gliclazide. Understanding its synthesis, reactions, and applications is essential for the development of high-quality pharmaceutical products.
生物活性
Gliclazide Impurity D (CAS Number: 1136426-19-1) is a notable impurity associated with the antidiabetic drug gliclazide, which is primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of gliclazide formulations. This article explores the biological activity, pharmacological implications, and potential therapeutic relevance of this compound, drawing on diverse sources and research findings.
Molecular Characteristics:
These properties indicate that this compound is structurally similar to gliclazide but may exhibit different pharmacokinetic and pharmacodynamic profiles.
Pharmacological Studies
-
In Vitro Studies:
- Research has shown that gliclazide and its impurities can affect glucose metabolism and insulin secretion. However, specific data on this compound's direct effects on these processes are scarce.
- A study highlighted that metabolites of gliclazide produced by gut microbiota could have improved pharmacological profiles compared to the parent drug, suggesting that impurities might also play a role in overall drug efficacy .
-
In Vivo Studies:
- Animal studies indicated that gliclazide's bioavailability can be influenced by gut microbiota, with implications for how impurities like this compound may alter therapeutic outcomes .
- Probiotic treatments have shown to modulate the absorption of gliclazide in healthy versus diabetic rats, indicating a complex interaction between drug impurities and gut health .
Clinical Relevance
- A systematic review compared gliclazide with other insulinotropic agents, noting variances in efficacy and safety profiles that could be partially attributed to impurities like this compound . This suggests that impurities may influence clinical outcomes and patient responses to treatment.
Regulatory Considerations
- The presence of impurities in pharmaceutical formulations raises concerns regarding their impact on drug quality and patient safety. Regulatory agencies require thorough characterization of all components, including impurities like this compound, to ensure consistent therapeutic effects .
Data Table: Comparative Analysis of Gliclazide and this compound
Property | Gliclazide | This compound |
---|---|---|
Molecular Formula | C15H21N3O3S | C15H20N2O3S |
Molecular Weight | 323.41 g/mol | 308.40 g/mol |
Purity | >95% | >95% |
Mechanism of Action | Insulin secretion stimulation | Unknown; potential modulation |
Clinical Relevance | Established antidiabetic agent | Limited data available |
特性
CAS番号 |
1136426-19-1 |
---|---|
分子式 |
C15H20N2O3S |
分子量 |
308.4 g/mol |
IUPAC名 |
N-(4-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide |
InChI |
InChI=1S/C15H20N2O3S/c1-11-5-7-14(8-6-11)21(19,20)16-15(18)17-9-12-3-2-4-13(12)10-17/h5-8,12-13H,2-4,9-10H2,1H3,(H,16,18) |
InChIキー |
PKQBPWYWZYXMOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CC3CCCC3C2 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。